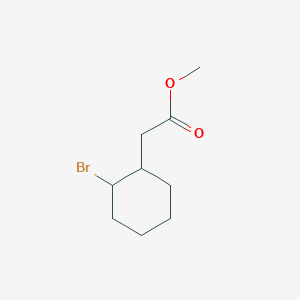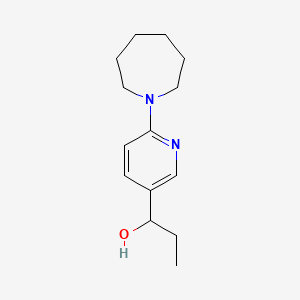
6-Methoxy-1-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-methyl-2-phenyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 6th position, a methyl group at the 1st position, and a phenyl group at the 2nd position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-methyl-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to diverse biological effects. For instance, it may inhibit certain enzymes or bind to specific receptors, modulating cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-phenyl-1H-indole: Lacks the methoxy group at the 6th position.
6-Methoxy-2-phenyl-1H-indole: Lacks the methyl group at the 1st position.
6-Methoxy-1-methyl-1H-indole: Lacks the phenyl group at the 2nd position.
Uniqueness
6-Methoxy-1-methyl-2-phenyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position, the methyl group at the 1st position, and the phenyl group at the 2nd position provides distinct properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
857380-25-7 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
6-methoxy-1-methyl-2-phenylindole |
InChI |
InChI=1S/C16H15NO/c1-17-15(12-6-4-3-5-7-12)10-13-8-9-14(18-2)11-16(13)17/h3-11H,1-2H3 |
InChI-Schlüssel |
SBXDHFCIEVASHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)


![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)




